3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
CAS No.: 2246888-61-7
Cat. No.: VC3180173
Molecular Formula: C14H20BF2NO3
Molecular Weight: 299.12 g/mol
* For research use only. Not for human or veterinary use.
![3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine - 2246888-61-7](/images/structure/VC3180173.png)
Specification
CAS No. | 2246888-61-7 |
---|---|
Molecular Formula | C14H20BF2NO3 |
Molecular Weight | 299.12 g/mol |
IUPAC Name | 3-(2,2-difluoropropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Standard InChI | InChI=1S/C14H20BF2NO3/c1-12(2)13(3,4)21-15(20-12)10-6-11(8-18-7-10)19-9-14(5,16)17/h6-8H,9H2,1-5H3 |
Standard InChI Key | WYPNVTVFJFJZHA-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC(C)(F)F |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC(C)(F)F |
Introduction
Chemical Structure and Properties
Molecular Structure and Composition
3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-pyridine features a pyridine core with two distinct functional groups attached at specific positions. The pyridine ring, a six-membered heterocyclic aromatic structure with a nitrogen atom at position 1, serves as the foundational scaffold of the molecule. At the 3-position of the pyridine ring, a 2,2-difluoropropoxy group is attached, consisting of an oxygen atom linked to a propane chain with two fluorine atoms substituted at the 2-position of the propane. The 5-position of the pyridine ring bears a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly known as a pinacol boronic ester, which features a boron atom connected to the pyridine ring and two oxygen atoms that form a five-membered ring with two quaternary carbon atoms, each bearing two methyl groups . This structural arrangement creates a molecule with an asymmetric distribution of functional groups around the pyridine core, contributing to its unique chemical properties and reactivity profile.
The three-dimensional structure of this compound is influenced by the spatial arrangement of its constituent functional groups and the electronic interactions between them. The pyridine ring maintains a planar configuration due to its aromatic character, while the tetramethyl-dioxaborolan group exhibits a slightly pyramidal geometry around the boron atom. The difluoropropoxy substituent introduces conformational flexibility to the molecule, with rotational freedom around the C-O bond connecting it to the pyridine ring. The presence of fluorine atoms creates areas of increased electronegativity within the molecular structure, affecting the electronic distribution and potentially influencing intermolecular interactions. These structural features collectively determine how the molecule behaves in different environments and its capacity to engage in various chemical transformations.
Physical and Chemical Properties
The physical properties of 3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-pyridine are influenced by its molecular structure and the functional groups it contains. While specific empirical data on this compound might be limited, its properties can be inferred from similar fluorinated pyridine derivatives and boronic ester compounds. The molecule is expected to appear as a crystalline solid at room temperature, with a melting point likely in the range of 90-130°C based on comparable structures. Its solubility profile would likely show good dissolution in organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide, while exhibiting limited solubility in water due to its predominantly lipophilic character. The presence of the difluoropropoxy group increases the compound's lipophilicity compared to non-fluorinated analogues, potentially enhancing its ability to cross biological membranes if used in pharmaceutical applications.
The chemical properties of this compound are largely defined by the reactivity of its functional groups, particularly the boronic ester moiety and the pyridine nitrogen. The tetramethyl-dioxaborolan group serves as a protected form of a boronic acid, making it stable during storage while remaining reactive under specific conditions for coupling reactions. The pyridine nitrogen acts as a weak base and a potential hydrogen bond acceptor, influencing how the molecule interacts with other chemical species. The difluoropropoxy group, with its electron-withdrawing fluorine atoms, modifies the electronic distribution within the molecule, potentially affecting the reactivity of the pyridine ring and neighboring groups. These distinct reactivity centers allow the compound to participate in various transformations, making it a versatile building block for synthetic chemistry applications.
Spectroscopic Characteristics
The spectroscopic profile of 3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-pyridine provides valuable information for its identification and structural confirmation. In nuclear magnetic resonance (NMR) spectroscopy, the compound would exhibit characteristic signals that reflect its structural features. The ¹H NMR spectrum would display signals for the aromatic protons of the pyridine ring, typically appearing as multiplets in the range of 7.0-9.0 ppm, with specific coupling patterns reflecting their relative positions. The tetramethyl groups of the dioxaborolan moiety would appear as a prominent singlet at approximately 1.3-1.4 ppm, representing 12 equivalent protons. The propoxy chain would show signals for the methyl group and methylene protons, with the latter potentially exhibiting complex splitting patterns due to coupling with the adjacent difluoro group.
The ¹³C NMR spectrum would feature carbon signals for the pyridine ring in the aromatic region (120-160 ppm), with the carbon directly bonded to the boron atom potentially appearing broadened due to quadrupolar relaxation effects from the boron nucleus. The carbon bearing the two fluorine atoms would appear as a triplet in the ¹³C spectrum due to C-F coupling, typically centered around 110-120 ppm, with a large coupling constant. The ¹⁹F NMR spectrum would show a characteristic signal for the difluoro group, providing a diagnostic tool for confirming the presence of this structural feature. Infrared spectroscopy would reveal characteristic absorption bands for the pyridine ring, C-O stretching of the propoxy group, and potentially B-O stretching of the boronic ester. Mass spectrometry would provide the molecular weight and fragmentation pattern, with the molecular ion and characteristic fragments confirming the proposed structure.
Synthesis Methods and Reaction Pathways
Common Synthetic Routes
The synthesis of 3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-pyridine typically involves a multistep process combining various synthetic methodologies. One common approach begins with a suitable pyridine precursor, such as 3-hydroxy-5-bromopyridine, which serves as the foundation for introducing both the difluoropropoxy and boronic ester functionalities. The hydroxyl group on the pyridine ring can be alkylated with an appropriate difluoropropyl halide or tosylate in the presence of a base such as potassium carbonate or sodium hydride, forming the 3-(2,2-difluoropropoxy)pyridine intermediate with the bromide still present at the 5-position. Following this alkylation step, the boronic ester moiety can be installed via a palladium-catalyzed borylation reaction, where the aryl bromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to introduce the tetramethyl-dioxaborolan-2-yl group at the 5-position . This synthetic sequence leverages well-established methodologies in heterocyclic chemistry and transition metal catalysis to construct the target molecule with control over the regioselectivity of each functional group.
Alternative synthetic routes may employ different starting materials or reaction sequences to achieve the same structural outcome. For instance, one approach might begin with 3,5-dibromopyridine, where selective mono-borylation at the 5-position could be followed by nucleophilic substitution of the remaining bromide at the 3-position with the difluoropropoxy group. Another strategy could involve the direct functionalization of 3-(2,2-difluoropropoxy)pyridine through C-H activation and borylation at the 5-position, potentially simplifying the synthetic route by eliminating the need for a halogenated intermediate . The choice of synthetic pathway often depends on factors such as the availability of starting materials, the scale of the synthesis, and considerations related to yield, selectivity, and purification.
Key Reaction Conditions and Catalysts
The successful synthesis of 3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-pyridine relies on carefully controlled reaction conditions and the selection of appropriate catalysts for each transformation. The alkylation of the hydroxyl group typically requires anhydrous conditions to prevent side reactions, with the reaction conducted in polar aprotic solvents such as DMF or acetone at temperatures ranging from 50-80°C. The base used in this step must be strong enough to deprotonate the pyridine hydroxyl group without causing unwanted side reactions with other functional groups, with potassium carbonate or cesium carbonate often serving as effective choices. The reaction time for this transformation can vary from several hours to overnight, depending on the reactivity of the alkylating agent and the reaction temperature.
The borylation reaction to introduce the tetramethyl-dioxaborolan-2-yl group represents a critical step in the synthesis, with the choice of catalyst system significantly influencing the outcome. Palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed for this transformation, often at catalyst loadings of 2-5 mol% . The reaction typically proceeds in solvents like dioxane or toluene at elevated temperatures (80-100°C), with bases such as potassium acetate or potassium phosphate facilitating the transformation. The reaction atmosphere is crucial, with the exclusion of oxygen necessary to prevent catalyst deactivation, accomplished through techniques such as freeze-pump-thaw cycles or bubbling with inert gas. These carefully controlled conditions ensure the efficient and selective formation of the desired boronic ester product while minimizing potential side reactions.
Table 1: Typical Reaction Conditions for Key Synthetic Steps
Synthetic Step | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield Range (%) |
---|---|---|---|---|---|---|
Alkylation of hydroxyl group | 2,2-Difluoropropyl tosylate, K₂CO₃ | None | DMF or Acetone | 60-80 | 12-24 | 70-85 |
Borylation at 5-position | Bis(pinacolato)diboron, KOAc | Pd(dppf)Cl₂ | Dioxane | 80-100 | 8-16 | 65-80 |
Direct C-H borylation | Bis(pinacolato)diboron | [Ir(COD)OMe]₂/dtbpy | THF | 60-80 | 24-48 | 50-70 |
Purification | Silica gel chromatography | - | Hexane/EtOAc mixtures | Room temperature | - | 85-95 |
Purification and Characterization Techniques
The purification and characterization of 3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-pyridine are essential steps to ensure its identity and purity for subsequent applications. Following the synthetic procedures, the crude reaction mixture typically contains unreacted starting materials, catalysts, and potential byproducts that must be removed to isolate the pure compound. Column chromatography on silica gel represents the most common purification method, using gradient elution with solvent systems such as hexane/ethyl acetate or dichloromethane/methanol to achieve separation based on polarity differences. In some cases, recrystallization from appropriate solvent mixtures, such as hexane/dichloromethane or ethanol/water, can provide highly pure crystals of the target compound. For larger-scale preparations, techniques such as preparative high-performance liquid chromatography (HPLC) might be employed to achieve higher purity levels with greater efficiency.
Characterization of the purified compound involves a battery of analytical techniques to confirm its structure and assess its purity. Nuclear magnetic resonance spectroscopy (NMR) serves as a primary tool, with ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra providing detailed information about the structural features of the molecule . High-resolution mass spectrometry (HRMS) confirms the molecular formula through accurate mass determination, while infrared spectroscopy (IR) identifies key functional groups through their characteristic absorption bands. The purity of the compound can be assessed using analytical HPLC or gas chromatography (GC), with purity requirements typically exceeding 95% for most research applications and 99% for pharmaceutical purposes. X-ray crystallography, when single crystals are available, provides definitive confirmation of the three-dimensional structure, including bond lengths, angles, and the spatial arrangement of functional groups. These comprehensive characterization data ensure that the synthesized compound matches the intended structure and meets the necessary quality standards for its intended applications.
Chemical Reactivity and Transformations
Reactivity of the Boronic Ester Group
The tetramethyl-dioxaborolan-2-yl (pinacol boronic ester) group in 3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-pyridine represents one of its most synthetically valuable features, serving as a versatile handle for various transformations. This boronic ester functionality participates most prominently in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and base to form new carbon-carbon bonds . The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic ester, and reductive elimination to form the coupled product, enabling the construction of complex molecular architectures. This transformation allows the pyridine scaffold to be incorporated into larger structures, making it valuable for the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties.
Beyond cross-coupling reactions, the boronic ester group can undergo various other transformations that expand the synthetic utility of the compound. Oxidation of the boronic ester with hydrogen peroxide or sodium perborate leads to hydroxylation, converting the C-B bond to a C-OH bond and introducing a hydroxyl group at the 5-position of the pyridine ring . The boronic ester can also participate in Chan-Lam coupling reactions with amines, phenols, or alcohols to form C-N, C-O, or C-S bonds, respectively, providing access to diverse functional group patterns. Additionally, the boronic ester can be converted to other functional groups such as halides, azides, or nitriles through specific reaction sequences, further expanding the range of accessible structural modifications. These diverse transformation pathways highlight the synthetic versatility of the boronic ester functionality and its value in accessing a wide array of structurally diverse derivatives.
Key Transformation Products and Their Applications
The transformations of 3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-pyridine generate a variety of products with diverse applications across multiple fields. Suzuki-Miyaura coupling reactions with this compound produce 5-aryl or 5-heteroaryl substituted 3-(2,2-difluoropropoxy)pyridines, which serve as advanced intermediates in pharmaceutical synthesis . These coupled products have potential applications in developing compounds with specific biological activities, such as enzyme inhibitors, receptor modulators, or antiproliferative agents. The structural diversity accessible through cross-coupling reactions allows for the creation of focused libraries of compounds for structure-activity relationship studies, facilitating the optimization of biological properties in drug discovery programs.
Oxidation of the boronic ester generates 3-(2,2-difluoropropoxy)-5-hydroxypyridine derivatives, which can serve as intermediates for further functionalization through the newly introduced hydroxyl group. These hydroxylated products can be converted to ethers, esters, or carbamates, expanding the structural diversity accessible from the parent compound . The difluoropropoxy group contributes to the metabolic stability and lipophilicity of these derivatives, potentially enhancing their pharmacokinetic properties for drug development applications. Beyond pharmaceutical applications, derivatives of 3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-pyridine have potential uses in materials science, serving as building blocks for polymers, liquid crystals, or coordination complexes with specific electronic or optical properties. The fluorine atoms can influence intermolecular interactions, potentially affecting crystal packing, solubility, or thermal stability in materials applications.
Table 2: Key Transformation Products and Their Applications
Transformation | Product Type | Reaction Conditions | Applications |
---|---|---|---|
Suzuki-Miyaura coupling | 5-Aryl/heteroaryl substituted pyridines | Pd catalyst, base, aryl halide | Pharmaceutical intermediates, enzyme inhibitors |
Oxidation | 5-Hydroxypyridine derivatives | H₂O₂ or NaBO₃, THF/H₂O | Scaffolds for further functionalization |
Chan-Lam coupling | 5-N-/O-/S-substituted pyridines | Cu catalyst, amine/alcohol/thiol | Bioactive compounds, molecular probes |
Protodeboronation | 3-(2,2-Difluoropropoxy)pyridine | Acid, methanol | Simplified analogues, reference compounds |
C-H functionalization | Multi-substituted pyridines | Various metalation conditions | Complex molecular architectures, materials |
Applications in Scientific Research and Industry
Pharmaceutical and Medicinal Chemistry Applications
3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-pyridine has emerged as a valuable building block in pharmaceutical research, contributing to the development of novel therapeutic agents across multiple disease areas. The compound's structural features make it particularly suitable for constructing drug candidates with enhanced pharmacokinetic properties, as the difluoropropoxy group can improve metabolic stability and membrane permeability compared to non-fluorinated analogues. When incorporated into larger molecular frameworks through coupling reactions, the pyridine scaffold can participate in key binding interactions with biological targets, serving as a hydrogen bond acceptor through its nitrogen atom. This potential for specific molecular recognition has led to the exploration of derivatives containing this structural motif as candidates for enzyme inhibitors, receptor modulators, and other biologically active compounds.
The synthetic versatility of 3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-pyridine enables medicinal chemists to generate libraries of structurally related compounds for structure-activity relationship (SAR) studies. Through systematic modification of the molecule through its reactive sites, researchers can explore how structural changes affect biological activity, target selectivity, and pharmacokinetic properties. This approach accelerates the drug discovery process by providing insights into which molecular features are essential for the desired therapeutic effect. The boronic ester functionality at the 5-position allows for late-stage diversification through cross-coupling reactions, enabling the efficient creation of compound libraries from a common intermediate. This strategy aligns with modern medicinal chemistry practices that emphasize rapid access to diverse chemical space for biological screening and evaluation.
Materials Science and Other Industrial Applications
Beyond its applications in pharmaceutical research and synthetic methodology, 3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-pyridine and its derivatives have potential uses in materials science and other industrial sectors. The pyridine scaffold, combined with the unique electronic and steric properties imparted by the difluoropropoxy group, can contribute to materials with specific photophysical, electronic, or structural characteristics . When incorporated into polymers, these functionalized pyridines can influence properties such as thermal stability, solubility, and surface interactions, potentially leading to materials with enhanced performance for specific applications. The nitrogen atom of the pyridine ring can participate in coordination chemistry, allowing the development of metal complexes with applications in catalysis, sensing, or functional materials.
The fluorine content in 3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-pyridine contributes unique properties that can be valuable in various industrial contexts. Fluorinated materials often exhibit enhanced hydrophobicity, oleophobicity, and thermal stability, making them suitable for applications in coatings, membranes, or specialty materials where these properties are desirable . The boronic ester functionality provides a handle for incorporation into larger molecular frameworks or polymeric materials through controlled coupling reactions. Research into the potential applications of these functionalized pyridines in materials science continues to evolve, with ongoing exploration of their utility in areas such as organic electronics, stimuli-responsive materials, and specialized industrial chemicals. As the understanding of structure-property relationships in these systems advances, new applications are likely to emerge, further expanding the industrial relevance of this compound class.
Structure-Activity Relationships and Biological Properties
Effect of Structural Modifications on Activity
The structure of 3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-pyridine provides multiple sites for modification, each potentially influencing the compound's biological activity and physicochemical properties. The difluoropropoxy group at the 3-position contributes significantly to the lipophilicity and metabolic stability of the molecule, with the fluorine atoms creating a region of increased electronegativity that can influence binding interactions with biological targets. Modifications to this group, such as altering the number of fluorine atoms or the length of the alkyl chain, can fine-tune these properties for specific applications. The tetramethyl-dioxaborolan-2-yl group at the 5-position, while primarily serving as a synthetic handle, also influences the electronic distribution within the pyridine ring and can affect how the molecule interacts with proteins or other biological structures prior to its transformation through coupling reactions.
Property | 3-(2,2-Difluoropropoxy) Derivative | Non-Fluorinated Propoxy Analogue | Impact on Applications |
---|---|---|---|
Lipophilicity (Log P) | Higher | Lower | Enhanced membrane permeability |
Metabolic Stability | Enhanced | Lower | Longer half-life in biological systems |
Hydrogen Bonding | Reduced at propoxy oxygen | Stronger | Modified interaction with biological targets |
C-H Acidity | Increased at adjacent positions | Lower | Different reactivity patterns |
Molecular Volume | Slightly larger | Smaller | Altered binding site complementarity |
Synthesis Complexity | Higher | Lower | Increased production costs |
Bond Dipole Moment | Stronger | Weaker | Enhanced electrostatic interactions |
Documented Biological Activities
Research on structurally related compounds suggests that derivatives of 3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-pyridine may exhibit activities across diverse therapeutic areas, including anti-inflammatory, antimicrobial, or anticancer applications. The fluorinated pyridine scaffold appears in compounds that target kinases, phosphatases, and other enzymes involved in cellular signaling pathways relevant to disease processes. Additionally, some fluorinated pyridine derivatives have shown promise as imaging agents or molecular probes, leveraging the unique properties of the fluorine atoms for diagnostic or research applications. While the boronic ester functionality in the parent compound primarily serves as a synthetic handle, its transformation products contribute to the diverse biological activities observed in this compound class. As research in this area continues to expand, additional biological applications for compounds derived from this versatile building block are likely to emerge, further highlighting its significance in medicinal chemistry and chemical biology.
Current Research Trends and Future Directions
Recent Research Developments
Recent research involving 3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-pyridine and related compounds has focused on expanding their synthetic applications and exploring their potential in various scientific fields. Advances in cross-coupling methodologies have enabled more efficient and selective transformations of the boronic ester functionality, facilitating access to structurally diverse derivatives with tailored properties . Researchers have developed milder reaction conditions, explored novel catalyst systems, and investigated the compatibility of these transformations with various functional groups, enhancing the synthetic utility of this compound class. The growing interest in fluorinated building blocks for drug discovery has also stimulated research into the preparation and evaluation of compound libraries based on this scaffold, with particular attention to structure-activity relationships and optimization of pharmacokinetic properties.
Methodological innovations in C-H functionalization have created new opportunities for late-stage modification of molecules containing the 3-(2,2-difluoropropoxy)pyridine motif, allowing for more streamlined synthetic routes and access to previously challenging substitution patterns . These developments complement the established reactivity of the boronic ester group, expanding the range of transformations available for constructing complex molecular architectures from this versatile building block. Additionally, computational studies have provided insights into the electronic and conformational properties of these fluorinated pyridine derivatives, guiding the rational design of compounds with specific characteristics for targeted applications. The integration of these different research threads has accelerated progress in understanding and utilizing 3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-pyridine and its derivatives, positioning them as valuable tools for addressing challenges across multiple scientific disciplines.
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